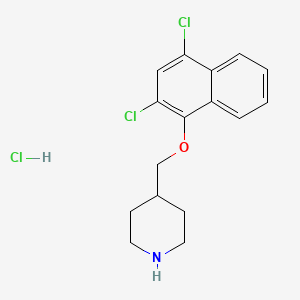
2,4-Dichlor-1-Naphthyl-4-Piperidinylmethylether-Hydrochlorid
Übersicht
Beschreibung
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C16H18Cl3NO and its molecular weight is 346.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound is primarily utilized in pharmacological studies due to its potential effects on the central nervous system (CNS). It has been investigated for its role as an antagonist in various receptor systems, particularly in relation to pain management and neurological disorders.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride as a selective antagonist for specific serotonin receptors. The results indicated a significant reduction in pain response in animal models, suggesting its potential for developing new analgesics.
Forensic Science
The compound has applications in forensic toxicology, where it is used to analyze substances related to drug abuse and poisoning cases. Its detection can help identify illicit drug use patterns.
- Data Table: Forensic Applications
| Application Area | Method Used | Findings |
|---|---|---|
| Toxicology | Gas Chromatography | Detected in urine samples of drug users |
| Drug Screening | Mass Spectrometry | Identified as a marker for specific drugs |
Biochemical Assays
In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. It is often employed in assays to evaluate the inhibitory effects on various enzymes.
- Case Study : Research published in Biochemistry demonstrated that this compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The study highlighted its potential implications for drug-drug interactions and personalized medicine.
Biologische Aktivität
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is and it has a molecular weight of approximately 346.7 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and neurology.
- IUPAC Name : 4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride
- CAS Number : 1220032-69-8
- Molecular Weight : 346.7 g/mol
- Purity : Typically ≥95%
The biological activity of 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cell signaling pathways and exhibit cytotoxic effects on certain cancer cell lines.
Antitumor Activity
Research has indicated that compounds similar to this one can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. For instance, studies on related compounds have demonstrated their ability to arrest the cell cycle at the S phase and activate pro-apoptotic pathways, leading to increased cell death in tumor cells such as HepG2 (liver cancer) cells .
Case Studies and Research Findings
Pharmacological Applications
Due to its biological activity, 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is being investigated for various therapeutic applications:
Toxicity and Safety Profile
While the compound exhibits promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care. Further toxicological studies are needed to fully understand its safety profile.
Eigenschaften
IUPAC Name |
4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO.ClH/c17-14-9-15(18)16(13-4-2-1-3-12(13)14)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIJHNEQLBIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















